molecular formula C14H9Cl2NO4 B4111805 4-nitrobenzyl 3,4-dichlorobenzoate

4-nitrobenzyl 3,4-dichlorobenzoate

Cat. No.: B4111805
M. Wt: 326.1 g/mol
InChI Key: WAFPKSWPOBGWQA-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3,4-dichlorobenzoate is an aromatic ester compound comprising a 4-nitrobenzyl group esterified to a 3,4-dichlorobenzoic acid moiety. Its molecular formula is C₁₄H₉Cl₂NO₄, with a molecular weight of 334.14 g/mol. The nitro group at the para position of the benzyl moiety confers electron-withdrawing properties, while the 3,4-dichlorobenzoate component introduces steric and electronic effects due to halogen substituents.

This compound has been investigated for applications in medicinal chemistry and molecular imaging. For instance, it has been incorporated into hypoxia-sensitive probes designed to release hydrophilic ⁹⁹ᵐTc-complexes under reductive conditions within tumor cells . Its stability in aerobic environments and reductive lability make it suitable for targeted drug delivery or diagnostic imaging in hypoxic tissues.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-12-6-3-10(7-13(12)16)14(18)21-8-9-1-4-11(5-2-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFPKSWPOBGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 3,4-dichlorobenzoate typically involves the esterification reaction between 4-nitrobenzyl alcohol and 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-nitrobenzyl alcohol and 3,4-dichlorobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrobenzyl alcohol and 3,4-dichlorobenzoic acid.

    Reduction: 4-aminobenzyl 3,4-dichlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester bond can be hydrolyzed by esterases, releasing the active components that can exert their effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
4-Nitrobenzyl 3,4-dichlorobenzoate C₁₄H₉Cl₂NO₄ 334.14 3,4-dichloro, 4-nitrobenzyl Hypoxia imaging probes
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ 289.66 4-chlorophenyl, 4-nitrobenzyl Intermediate for fine chemicals
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate C₁₅H₁₁Cl₂NO₅ 356.16 3,4-dichlorobenzyloxy, 3-nitro Synthetic precursor in organic chemistry

Key Observations :

  • Electron-withdrawing groups : The 4-nitrobenzyl group in all three compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions.
Biodegradation Profiles
Compound Degradation Pathway Key Enzymes/Organisms Environmental Persistence
3,4-Dichlorobenzoate Aerobic dehalogenation 4-CB dehalogenase (Acinetobacter sp.) Moderate (requires specific microbes)
4-Chlorobenzoate Hydrolytic dehalogenation 4-Chlorobenzoate-CoA ligase Low (rapid degradation)
4-Nitrobenzyl esters Reductive cleavage (hypoxia) Cellular reductases High (stable in aerobic conditions)

Key Findings :

  • Microbial degradation of 3,4-dichlorobenzoate is less efficient than 4-chlorobenzoate due to steric hindrance in enzyme binding pockets .
  • 4-Nitrobenzyl esters are stable in aerobic environments but degrade under reductive conditions, making them persistent pollutants unless targeted by specialized bioremediation strategies .
Pharmacological and Industrial Relevance
  • This compound : Primarily used in hypoxia-sensitive imaging probes, leveraging its reductive lability for tumor-specific retention .
  • 4-(3-Hydroxyphenyl)-1-(4-nitrobenzyl)-4-(1-oxopropyl) piperidine hydrochloride : A pharmacologically active analog with opioid receptor binding activity (EC₅₀ = 3.4 µM), highlighting the versatility of 4-nitrobenzyl groups in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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